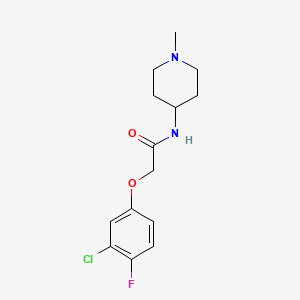
2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as CFMPA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of neuroscience. CFMPA is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders, including addiction, anxiety, and depression. In
科学的研究の応用
2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to have potential therapeutic effects in animal models of addiction, anxiety, and depression, suggesting that it may be a useful tool for developing new treatments for these disorders. 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
作用機序
2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is expressed throughout the brain. mGluR5 has been implicated in a variety of neurological disorders, and its blockade by 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have therapeutic effects in animal models of these disorders. The exact mechanism by which 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide exerts its effects is not fully understood, but it is thought to involve the modulation of glutamate signaling in the brain.
Biochemical and Physiological Effects:
2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in models of addiction, decrease anxiety-like behavior in models of anxiety, and improve depressive-like behavior in models of depression. 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to modulate synaptic plasticity and improve learning and memory in animal models.
実験室実験の利点と制限
One advantage of 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is its selectivity for mGluR5, which allows researchers to study the specific effects of blocking this receptor. 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is also readily available and has been optimized for purity and yield. However, one limitation of 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is its potential off-target effects, which may complicate interpretation of results. Additionally, the effects of 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide may vary depending on the specific experimental conditions used.
将来の方向性
There are several future directions for research on 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide. One area of interest is the development of new treatments for addiction, anxiety, and depression based on the therapeutic effects of 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide. Another area of interest is the role of mGluR5 in other neurological disorders, such as schizophrenia and autism spectrum disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide and its potential off-target effects.
合成法
The synthesis of 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide involves several steps, starting with the reaction of 3-chloro-4-fluorophenol with sodium hydride to form the corresponding phenoxide. This is followed by the addition of N-methylpiperidine to the phenoxide, forming the desired product, 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide. The synthesis of 2-(3-chloro-4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been optimized to increase yield and purity, and the compound is now readily available for research purposes.
特性
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O2/c1-18-6-4-10(5-7-18)17-14(19)9-20-11-2-3-13(16)12(15)8-11/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJAIJXQRALUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(butoxymethyl)-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B4974628.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4974631.png)

![2-({4-allyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4974648.png)

![4-allyl-1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4974658.png)
![3-methyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974661.png)

![{4-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}methanol](/img/structure/B4974681.png)


![N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide](/img/structure/B4974715.png)
![4-(5-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4974716.png)